molecular formula C8H9NO5S B14840669 3-Hydroxy-4-(methylsulfonamido)benzoic acid

3-Hydroxy-4-(methylsulfonamido)benzoic acid

Cat. No.: B14840669
M. Wt: 231.23 g/mol
InChI Key: UPHULZRROCUECB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methylsulfonamido)benzoic acid is an aromatic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and sulfonamido groups in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(methylsulfonamido)benzoic acid typically involves the introduction of the hydroxyl and methylsulfonamido groups onto a benzoic acid backbone. One common method involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of the methylsulfonamido group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, advanced catalytic systems, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-4-(methylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can enhance the compound’s solubility and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the sulfonamido group, making it less versatile in certain applications.

    4-Hydroxybenzoic acid: Similar structure but different positioning of the hydroxyl group.

    3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, leading to different chemical properties.

Uniqueness

3-Hydroxy-4-(methylsulfonamido)benzoic acid is unique due to the presence of both hydroxyl and methylsulfonamido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

3-hydroxy-4-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-6-3-2-5(8(11)12)4-7(6)10/h2-4,9-10H,1H3,(H,11,12)

InChI Key

UPHULZRROCUECB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)O

Origin of Product

United States

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